N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound featuring a fused 8.4.0 ring system with multiple functional groups. Key structural elements include:
- A triazatricyclo core with nitrogen atoms at positions 1, 7, and 7.
- A benzyl group attached to the carboxamide moiety, contributing to lipophilicity.
- A 3-ethoxypropyl chain at position 7, enhancing solubility and conformational flexibility.
- Imino (NH) and oxo (O) groups at positions 6 and 2, respectively, which may influence hydrogen-bonding interactions.
The compound’s structural characterization likely employed crystallographic tools such as SHELX for refinement and ORTEP-3 or WinGX for graphical representation . Its synthesis and stereochemical analysis would rely on these programs to resolve the complex fused-ring system and substituent orientations.
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O3/c1-3-33-13-7-12-29-22(26)19(24(31)27-15-18-8-5-4-6-9-18)14-20-23(29)28-21-11-10-17(2)16-30(21)25(20)32/h4-6,8-11,14,16,26H,3,7,12-13,15H2,1-2H3,(H,27,31) |
InChI Key |
IVTFPKWXUFAZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or biochemical data for the target compound are unavailable in the provided evidence, structural comparisons can be drawn to other heterocyclic systems, particularly cephalosporins and tricyclic β-lactam derivatives (). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: Unlike cephalosporins (β-lactam antibiotics), the target compound lacks a β-lactam ring but shares a fused bicyclic/tricyclic framework.
Functional Groups : The 3-ethoxypropyl chain distinguishes it from cephalosporins, which typically prioritize thioether or carboxylate groups for membrane penetration. This substituent may improve solubility but reduce target affinity compared to thiadiazole-containing analogs .
Stereochemical Complexity : The compound’s multiple stereocenters and fused rings necessitate advanced crystallographic tools (e.g., SHELXL, WinGX) for accurate modeling, unlike simpler cephalosporins .
Research Findings and Implications
- Crystallographic Challenges: The compound’s tricyclic system likely required high-resolution data and robust refinement via SHELX to resolve overlapping electron density, a hurdle less common in monocyclic β-lactams .
- Hypothetical Bioactivity: While cephalosporins target penicillin-binding proteins, the target compound’s imino and oxo groups could facilitate interactions with kinases or proteases, though experimental validation is needed.
- Synthetic Feasibility : The ethoxypropyl side chain suggests a design focus on pharmacokinetics, contrasting with cephalosporins’ emphasis on antibacterial potency .
Biological Activity
N-benzyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
- Molecular Formula : C25H27N5O3
- Molecular Weight : 445.5 g/mol
- CAS Number : 510733-27-4
Synthesis and Characterization
The compound is synthesized through multi-step chemical reactions involving the formation of the triazatricyclo ring system and the introduction of ethoxypropyl and benzyl groups. The optimization of reaction conditions is crucial for achieving high yields and purity .
Anticancer Properties
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anticancer activity. For instance, related benzyl compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Case Study : A study on N-benzyl-N-methyl-dodecan-1-amine demonstrated its ability to sensitize A549 lung cancer cells to apoptosis while reducing tumor development in xenografted mice . Although this study does not focus directly on our compound of interest, it highlights the potential of benzyl-substituted compounds in cancer therapy.
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes . The specific activity of N-benzyl-7-(3-ethoxypropyl)-6-imino derivatives against pathogens remains an area for further exploration.
The biological activity of N-benzyl derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects .
Potential Targets:
- Enzymatic Inhibition : Compounds may inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways involved in cell proliferation.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
